1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by a five-membered lactam ring with a methyl group at the first position and a phenyl group at the third position. Pyrrolones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through various methods. One common approach involves the condensation of a substituted amine with a carboxylic acid moiety, followed by acid-mediated cyclization . Another method includes the use of methanesulfonic acid under reflux conditions to achieve the desired pyrrolone structure .
Industrial Production Methods: Industrial production of this compound typically involves scalable and practical synthetic routes. For example, a four-step synthesis process has been developed for similar pyrrolone compounds, which includes the synthesis of intermediate compounds in water and the use of triflic acid for N-deprotection .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Amines and reduced pyrrolone derivatives.
Substitution: Substituted pyrrolones with various functional groups.
Scientific Research Applications
1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its interaction with cellular DNA and proteins can contribute to its anticancer properties .
Comparison with Similar Compounds
1-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolinone: Another heterocyclic compound with similar structural features but different biological activities.
3-Pyrrolin-2-one, 1-methyl-: A closely related compound with variations in its chemical structure and properties.
Uniqueness: this compound stands out due to its unique combination of a methyl and phenyl group on the pyrrolone ring, which contributes to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
55164-56-2 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-methyl-4-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H11NO/c1-12-8-7-10(11(12)13)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
SGDZMXLMTJPWDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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